Trifluoroacetonitrile
Overview
Description
Trifluoroacetonitrile is a nitrile compound with the chemical formula C₂F₃N . It is a colorless gas that is insoluble in water and has a boiling point of -64°C . This compound is known for its high reactivity and is used as an intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Dehydration of Trifluoroacetamide: this compound can be synthesized by dehydrating trifluoroacetamide using trifluoroacetic anhydride in the presence of pyridine or carbon tetrachloride.
Reaction of 1,1,1-Trichloro-2,2,2-Trifluoroethane and Ammonia: Another method involves reacting 1,1,1-trichloro-2,2,2-trifluoroethane with ammonia at 610°C.
Industrial Production Methods:
Dehydration with Polyphosphoric Acid: In industrial settings, this compound can be produced by dehydrating trifluoroacetamide using polyphosphoric acid as a solvent and phosphorus pentoxide as a dehydrating agent. This method is efficient and suitable for large-scale production.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Catalysts: Catalysts such as Lewis acids can facilitate these reactions.
Major Products:
Trifluoromethyl-Substituted Compounds: Products often include trifluoromethyl-substituted heterocycles and other organic compounds.
Mechanism of Action
Target of Action
Trifluoroacetonitrile is a nitrile with the chemical formula CF3CN It is known to be used in the preparation of other chemicals such as 3-(trifluoromethyl)isoquinoline and 2,4-bis(trifluoromethyl)pyrimidine .
Mode of Action
It is known that this compound can be produced by dehydration of trifluoroacetamide with trifluoroacetic anhydride in pyridine or carbon tetrachloride . This synthesis route was first described by Frédéric Swarts in 1922 .
Biochemical Pathways
It is used in the synthesis of other chemicals, suggesting that it may play a role in various biochemical reactions .
Pharmacokinetics
It is known that this compound is a colourless gas that is insoluble in water , which may impact its bioavailability.
Result of Action
As a chemical used in the synthesis of other compounds, it likely contributes to the properties of those compounds .
Biochemical Analysis
Biochemical Properties
Trifluoroacetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. This compound can act as a substrate for these enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . Additionally, this compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by forming covalent bonds with the active site residues .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. In mammalian cells, this compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism . For example, this compound has been shown to induce the expression of stress-responsive genes, such as heat shock proteins, in response to cellular stress . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit acetylcholinesterase by forming a covalent bond with the serine residue in the active site, preventing the hydrolysis of acetylcholine . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, resulting in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to the formation of reactive intermediates that can further interact with cellular components, leading to long-term effects on cellular function . In in vitro and in vivo studies, prolonged exposure to this compound has been shown to induce oxidative stress and DNA damage in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild biochemical changes, such as alterations in enzyme activity and metabolite levels . At high doses, this compound can cause toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress . Threshold effects have been observed in animal studies, where a certain dosage level must be reached before significant biochemical and cellular changes occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. These enzymes can convert this compound into reactive intermediates that can further interact with other biomolecules . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production . For example, this compound has been shown to inhibit glycolysis by targeting key glycolytic enzymes, resulting in decreased glucose utilization and ATP production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its small size and lipophilic nature . Additionally, this compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, this compound can be directed to the mitochondria through the action of mitochondrial targeting sequences, where it can affect mitochondrial function and energy production . Additionally, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .
Scientific Research Applications
Trifluoroacetonitrile has a wide range of applications in scientific research:
Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Acetonitrile: Unlike trifluoroacetonitrile, acetonitrile does not contain fluorine atoms and is less reactive.
Trifluoromethylisocyanide: This compound has a similar trifluoromethyl group but differs in its functional group, leading to different reactivity and applications.
Trichloroacetonitrile: This compound contains chlorine atoms instead of fluorine, resulting in different chemical properties and uses.
Uniqueness: this compound is unique due to its high reactivity and the presence of the trifluoromethyl group, which imparts distinct chemical properties and makes it valuable in various synthetic applications.
Properties
IUPAC Name |
2,2,2-trifluoroacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F3N/c3-2(4,5)1-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFUEHODRAXXIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059862 | |
Record name | Acetonitrile, trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [MSDSonline] | |
Record name | Trifluoroacetonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9082 | |
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CAS No. |
353-85-5 | |
Record name | Trifluoroacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonitrile, 2,2,2-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, 2,2,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetonitrile, trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoroacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trifluoroacetonitrile?
A1: this compound has the molecular formula CF3CN and a molecular weight of 95.02 g/mol. []
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Several spectroscopic methods have been employed to study this compound, including:
- Microwave Spectroscopy: Used to determine rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants, providing insights into molecular structure. [, , ]
- Infrared Spectroscopy: Provides information about the vibrational modes of the molecule, aiding in structural characterization. [, ]
- NMR Spectroscopy: 19F and 14N NMR relaxation rates have been used to investigate molecular motions in liquid this compound. 13C NMR has also been utilized, providing information about spin-rotational constants and chemical shielding anisotropies. []
Q3: What are some common methods for synthesizing this compound?
A3: this compound can be prepared through several routes, including:
- Dehydration of trifluoroacetamide: This can be achieved using dehydrating agents like phosphorus pentoxide in polyphosphoric acid [] or trifluoroacetic anhydride in pyridine. []
- Decomposition of specific precursors: 2,2,2-Trifluoroacetaldehyde O-(aryl)oximes can release this compound under mild basic conditions. []
Q4: How does this compound behave as a reagent in organic synthesis?
A4: this compound is a versatile electrophilic reagent in organic synthesis, commonly employed in:
- [3+2] Cycloadditions: It readily participates in cycloadditions with various dipolarophiles, including olefins, acetylenes, nitrile imines, and enol ethers, leading to the formation of trifluoromethylated heterocycles like isoxazoles, pyrazoles, and triazoles. [, , , , , , , , ]
- Nucleophilic Addition Reactions: Dialkyl phosphites can add to this compound, producing α-iminotrifluoroethylphosphonates, a class of N-H imidoyl phosphonates. []
Q5: What factors influence the regioselectivity of reactions involving this compound?
A5: Regioselectivity in reactions with this compound, particularly in cycloadditions, is influenced by:
- Substituents on the Dipolarophile: In reactions with olefins and acetylenes, the presence and nature of substituents impact the regioisomeric ratio of the products. For example, electron-withdrawing substituents on norbornadienes favor the formation of exo-cycloadducts. [, ]
- Reaction Conditions: Factors like solvent, temperature, and base can also influence the regiochemical outcome. []
Q6: How has computational chemistry been used to study this compound?
A6: Computational methods, including ab initio calculations and Density Functional Theory (DFT), have been employed to:
- Investigate Molecular Structure: Theoretical calculations have been used to study the ground-state structure of this compound, including determining bond lengths and angles. [, ]
- Study Reaction Mechanisms: DFT has been used to explore the mechanism of dimerization of this compound oxide to form furoxan derivatives. []
- Analyze Electronic Structure: Calculations have been used to investigate the electronic states and potential energy surfaces of the this compound radical cation. [, ]
- Simulate Spectra: Computational methods can predict spectroscopic properties, such as vibrational frequencies and X-ray absorption spectra, aiding in the interpretation of experimental data. [, , ]
Q7: What are some potential applications of this compound and its derivatives?
A7:
- Pharmaceuticals and Agrochemicals: this compound is a valuable building block for synthesizing pharmaceuticals and insecticides. [] The trifluoromethyl group can introduce desirable properties in drug design, such as enhanced metabolic stability and lipophilicity. []
- Materials Science: The unique properties of trifluoromethylated compounds make them attractive for developing advanced materials. []
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